2-Chloro-4-(2,5-difluorophenyl)pyrimidine
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Overview
Description
2-Chloro-4-(2,5-difluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a chlorine atom at position 2 and a 2,5-difluorophenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed using 2-chloro-4-bromopyrimidine and 2,5-difluorophenylboronic acid as starting materials. The reaction is catalyzed by palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,5-difluorophenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Cross-coupling reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Cross-coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Electrophilic substitution: Nitro, halo, and other substituted derivatives.
Cross-coupling reactions: Biaryl and other complex aromatic compounds.
Scientific Research Applications
2-Chloro-4-(2,5-difluorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,5-difluorophenyl)pyrimidine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with biological pathways by modulating the activity of key proteins and receptors. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-fluorophenyl)pyrimidine
- 2-Chloro-4-(2,4-difluorophenyl)pyrimidine
- 2-Chloro-4-(3,5-difluorophenyl)pyrimidine
Uniqueness
2-Chloro-4-(2,5-difluorophenyl)pyrimidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to other similar compounds .
Properties
Molecular Formula |
C10H5ClF2N2 |
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Molecular Weight |
226.61 g/mol |
IUPAC Name |
2-chloro-4-(2,5-difluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5ClF2N2/c11-10-14-4-3-9(15-10)7-5-6(12)1-2-8(7)13/h1-5H |
InChI Key |
FFIZGSZYJZXQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NC=C2)Cl)F |
Origin of Product |
United States |
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